N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of an appropriate catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N’-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound’s unique structure makes it a candidate for use in material science and catalysis.
Mechanism of Action
The mechanism of action of N’-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects . Additionally, the compound’s ability to undergo redox reactions may contribute to its bioactivity by generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
- (S)-N-[(2-hydroxynaphthalen-1-yl)methylidene]valine
- (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide
Uniqueness
N’-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a methoxyphenyl group and a pyrazole ring, which are not commonly found together in similar compounds
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-29-16-9-6-15(7-10-16)19-12-20(25-24-19)22(28)26-23-13-18-17-5-3-2-4-14(17)8-11-21(18)27/h2-13,27H,1H3,(H,24,25)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSBOJVXPZPYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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